三碘甲状腺原氨酸

概述

描述

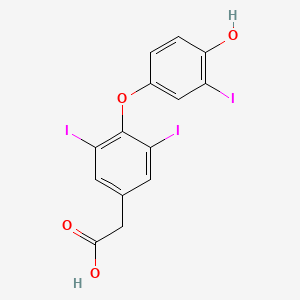

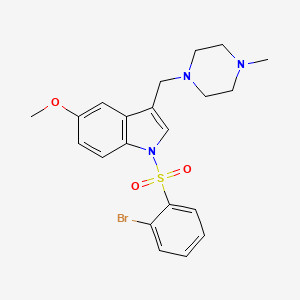

Tiratricol, also known as triiodothyroacetic acid, is a thyroid hormone analogue. It is a metabolite of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). Tiratricol is present in the normal organism in low concentrations and has been used in the management of thyroid hormone resistance syndrome and as an adjunct therapy for thyroid cancer .

科学研究应用

Tiratricol has several scientific research applications:

Chemistry: Used as a model compound to study the effects of iodination on phenolic compounds.

Biology: Investigated for its role in thyroid hormone metabolism and regulation.

Medicine: Used in the treatment of thyroid hormone resistance syndrome and as an adjunct therapy for thyroid cancer. .

Industry: Employed in the development of thyroid hormone analogues for therapeutic use.

体内

Tiratricol has been used in various animal models to study the effects of thyroid hormones on various biological processes. For example, it has been used to study the effects of thyroid hormones on the development of obesity and metabolic syndrome in mice, as well as the effects of thyroid hormone on the development of the heart and brain in rats.

体外

Tiratricol has also been used in vitro for various scientific research applications. It has been used to study the effects of thyroid hormones on cell proliferation and differentiation, as well as the effects of thyroid hormones on gene expression. It has also been used to study the effects of thyroid hormones on the metabolism of fatty acids and glucose.

作用机制

Tiratricol exerts its effects by binding to thyroid hormone receptors, particularly thyroid hormone receptor beta. This binding leads to the activation of thyroid hormone-responsive genes, which regulate various metabolic processes. The compound’s mechanism of action involves modulation of gene expression, leading to effects on lipid metabolism, protein synthesis, and cellular differentiation .

生物活性

Tiratricol has been found to have a number of biological activities, including the stimulation of cell proliferation and differentiation, the regulation of gene expression, and the stimulation of the metabolism of fatty acids and glucose. It has also been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic activities.

Biochemical and Physiological Effects

Tiratricol has been found to have a number of biochemical and physiological effects, including the stimulation of cell proliferation and differentiation, the regulation of gene expression, and the stimulation of the metabolism of fatty acids and glucose. It has also been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic activities.

实验室实验的优点和局限性

Tiratricol has several advantages for laboratory experiments. It is easy to synthesize and has a wide range of biological activities. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not as potent as other thyroid hormone agonists, such as T3 and T4, and it has a relatively short half-life.

未来方向

The use of tiratricol in laboratory experiments has been limited to date, but there is potential for further research into its use in the treatment of thyroid disorders, obesity, and metabolic syndrome. Other potential future directions for tiratricol include its use in the development of novel drugs for the treatment of cardiovascular diseases, diabetes, and cancer. Additionally, further research into the mechanism of action of tiratricol, as well as its pharmacodynamics, could lead to the development of more effective and safer treatments for a variety of conditions. Finally, further research into the potential therapeutic effects of tiratricol on the brain and nervous system could lead to the development of novel treatments for neurological disorders.

安全和危害

生化分析

Biochemical Properties

Tiratricol interacts with the thyroid hormone receptor beta . As a thyroid hormone analogue, it plays a role in various biochemical reactions, particularly those related to metabolism and energy production .

Cellular Effects

Tiratricol has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome, a condition characterized by severe intellectual and motor disability .

Molecular Mechanism

The molecular mechanism of Tiratricol involves its interaction with the thyroid hormone receptor beta . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

Tiratricol is involved in the thyroid hormone metabolic pathway . It interacts with enzymes and cofactors in this pathway, and can influence metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tiratricol involves the iodination of phenolic compounds. The process typically starts with the iodination of 3,5-diiodophenol, followed by the formation of an ether linkage with 4-hydroxy-3-iodophenylacetic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods

Industrial production of tiratricol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using high-performance liquid chromatography to remove any impurities .

化学反应分析

Types of Reactions

Tiratricol undergoes several types of chemical reactions, including:

Oxidation: Tiratricol can be oxidized to form various iodinated derivatives.

Reduction: Reduction reactions can remove iodine atoms from the molecule.

Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives of tiratricol, which can have different biological activities .

相似化合物的比较

Similar Compounds

- Triiodothyronine (T3)

- Thyroxine (T4)

- Levothyroxine

Comparison

Tiratricol is unique in its ability to bind selectively to thyroid hormone receptor beta, which gives it distinct therapeutic advantages. Unlike triiodothyronine and thyroxine, tiratricol has been shown to have a more pronounced effect on lipid metabolism and less impact on cardiovascular function. This makes it a valuable compound for specific therapeutic applications, such as managing thyroid hormone resistance syndrome and as an adjunct therapy for thyroid cancer .

属性

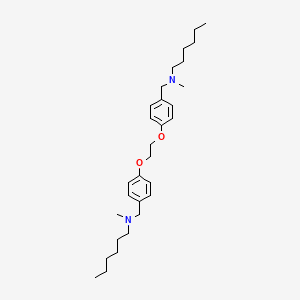

IUPAC Name |

2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWZUVNAGUAEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1477-04-9 (hydrochloride salt) | |

| Record name | Tiratricol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045232 | |

| Record name | Tiratricol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51-24-1 | |

| Record name | Triac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiratricol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiratricol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiratricol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiratricol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiratricol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRATRICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OQ9EU4R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine](/img/structure/B1682838.png)

![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)